Lipophilicity Differentiation: LogP Advantage of 3-Hydroxy-3-propylhexanoic Acid Over Simpler β-Hydroxy Acid Analogs
3-Hydroxy-3-propylhexanoic acid exhibits a computed octanol-water partition coefficient (LogP) of 1.83–1.88 [1], substantially exceeding that of its closest structural analogs. By comparison, 3-hydroxyhexanoic acid (CAS 10191-24-9)—the C6 secondary β-hydroxy acid—has a reported LogP of 0.62 , while 3-hydroxy-3-methylhexanoic acid (CAS 58888-76-9)—the C7 tertiary β-hydroxy acid—shows a LogP of 0.27–1.01 . The target compound's LogP is approximately 2.0–3.0 times higher than these analogs on a linear scale. This elevation is attributable to the combined effect of the C9 carbon skeleton and the branched propyl substituent at the β-position.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.83–1.88 (computed, ChemBase); XLogP3 = 1.4 (PubChem) [1] |
| Comparator Or Baseline | 3-Hydroxyhexanoic acid: LogP = 0.62 (Chemsrc) ; 3-Hydroxy-3-methylhexanoic acid: LogP = 0.27 (Chemsrc) to 1.01 (Chem960) |
| Quantified Difference | Approximately 1.2–1.6 LogP units higher than 3-hydroxyhexanoic acid; approximately 0.8–1.6 LogP units higher than 3-hydroxy-3-methylhexanoic acid |
| Conditions | Computed values from different prediction algorithms (XLogP3, ACD/LogP, ChemAxon); cross-study comparison; values not measured in a single head-to-head experiment |
Why This Matters
Higher LogP directly predicts superior organic-phase extractability and enhanced passive membrane permeability, making this compound more suitable than its shorter-chain analogs for applications requiring hydrophobic partitioning, such as lipid-based drug delivery formulations or organic synthesis in non-aqueous media.
- [1] ChemBase ID 237307. 3-Hydroxy-3-propylhexanoic acid – Theoretical Calculated Properties: Log P = 1.8277528. Also: PubChem CID 13683028 – XLogP3-AA = 1.4. https://pubchem.ncbi.nlm.nih.gov/compound/13683028 View Source
